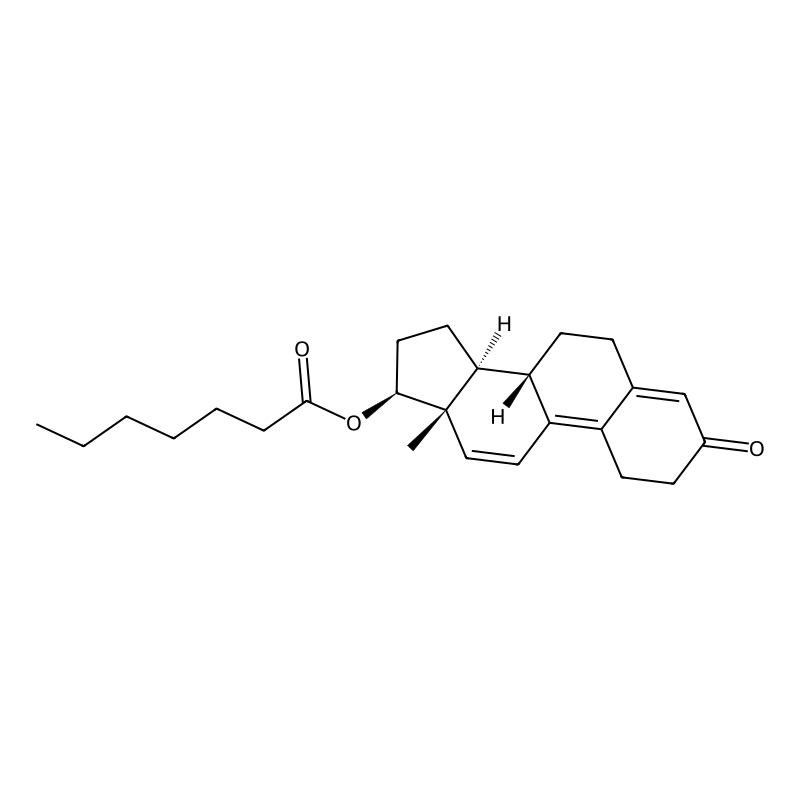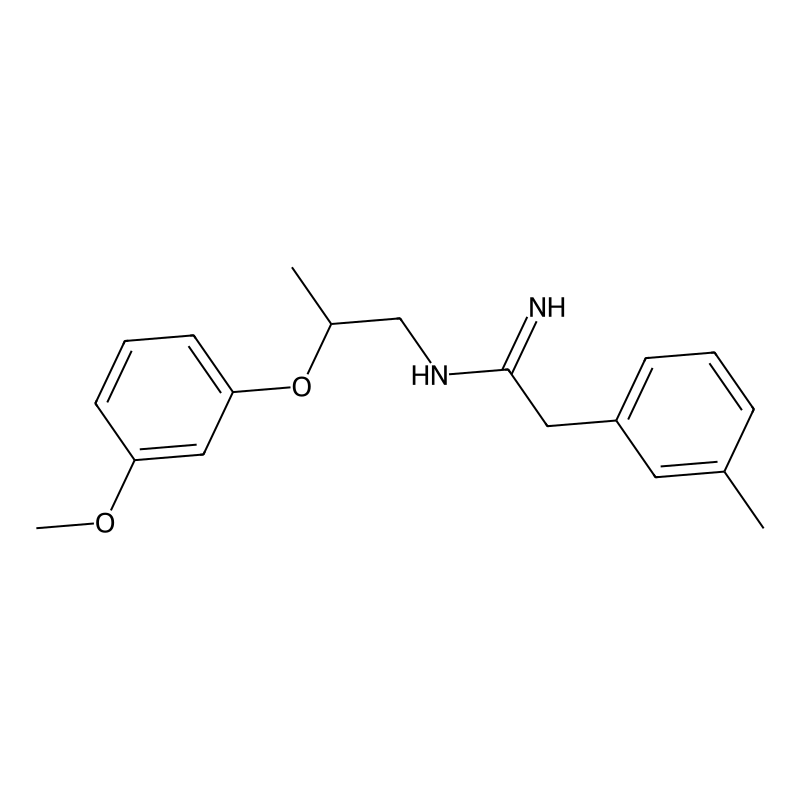4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Organic Solar Cells
Scientific Field: Material Science and Photovoltaics
Application Summary: This compound is used in the synthesis of donor–acceptor (D–A) conjugated polymers for organic solar cells. These polymers exhibit properties conducive to solar energy capture and conversion .
Methods of Application: The compound is polymerized with other monomers like EPDP and BTBP using direct (hetero)arylation polymerization. The process involves catalysts like Pd(OAc)2 and PCy3·HBF4, and the polymers are characterized using methods like NMR, GPC, FTIR, DSC, XRD, PL, and UV-Vis .
Results: The D–A conjugated polymers showed promising application in the fabrication of bulk-heterojunction (BHJ) structures for organic solar cells, with the potential to improve power conversion efficiencies .
Synthesis of Secondary Amines
Scientific Field: Organic Chemistry and Pharmaceutical Intermediates
Application Summary: The compound is involved in the synthesis of secondary amines, which are crucial intermediates in pharmaceuticals and agrochemicals .
Methods of Application: Secondary amines are synthesized through reduction routes involving catalysts like LiAlH4 and NaBH4. The compound provides a sulfonyl group that can be used to create various secondary amine structures .
Results: The synthesized secondary amines serve as starting materials for a wide range of compounds, including dithiocarbamates and dyes, which have applications in multiple industries .
Pharmaceuticals
Scientific Field: Medicinal Chemistry
Application Summary: This compound is a precursor in the synthesis of heterocyclic compounds that are structurally significant in biologically active molecules .
Methods of Application: It undergoes rhodium(II)-catalyzed tandem cyclization to produce cyclopropa[cd]indole and benzofuran derivatives, which are important in drug development .
Results: The derivatives obtained from this process have the potential to be developed into medicinally valuable molecules, with various biological activities being explored .
Agrochemicals
Scientific Field: Agricultural Chemistry
Application Summary: The compound’s derivatives are investigated for their potential use in agrochemicals, contributing to the development of new pesticides and herbicides .
Methods of Application: Similar to pharmaceutical applications, the compound is used to synthesize heterocyclic structures that can act as active ingredients in agrochemical formulations .
Results: The exploration of these derivatives could lead to the creation of more effective and environmentally friendly agrochemical products .
Dyes
Scientific Field: Dye Chemistry and Material Science
Application Summary: The compound is studied for its role in the quantum efficiency of dyes, particularly those used in biomedical applications .
Methods of Application: The thermal lens technique is employed to study the solvent dependency on the quantum efficiency of dyes derived from this compound .
Results: Variations in solvents and concentrations result in significant changes in fluorescence quantum yield, which is crucial for the lasing ability of dyes .
Dithiocarbamates
Scientific Field: Organometallic Chemistry
Application Summary: This compound is used in the synthesis of dithiocarbamates, which are used in various industrial applications, including as fungicides and vulcanization accelerators .
Methods of Application: The synthesis involves the use of this compound as a starting material in reactions that produce dithiocarbamate structures .
Results: The resulting dithiocarbamates have applications ranging from agriculture to the rubber industry, showcasing the compound’s versatility .
Conductive Polymers
Scientific Field: Electronics and Material Science
Application Summary: This compound is utilized in the development of conductive polymers, which are essential for creating flexible electronic devices .
Methods of Application: The compound is copolymerized with other electron-rich monomers. The polymerization process is facilitated by catalysts and controlled conditions to ensure the desired electrical properties .
Results: The resulting conductive polymers exhibit high electrical conductivity and stability, making them suitable for use in various electronic applications .
Fluorescent Probes
Scientific Field: Biochemistry and Molecular Biology
Application Summary: The derivatives of this compound are explored as fluorescent probes for bioimaging and diagnostic purposes .
Methods of Application: The compound is modified to enhance its fluorescence properties. It is then conjugated with biomolecules or used to label cells and tissues for imaging .
Results: The fluorescent probes derived from this compound demonstrate high quantum yield and specificity, providing valuable insights in biological research and medical diagnostics .
Antioxidant Properties
Scientific Field: Food Science and Nutraceuticals
Application Summary: Research is conducted on the antioxidant properties of this compound, which could have implications for food preservation and health supplements .
Methods of Application: The compound is tested for its ability to scavenge free radicals and protect against oxidative stress in various food and biological systems .
Polymer Additives
Scientific Field: Polymer Chemistry and Industrial Manufacturing
Application Summary: This compound is investigated for its role as an additive in polymer formulations to improve mechanical and thermal properties .








